molecular formula C12H23N3 B11737261 4-methyl-N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-3-amine

4-methyl-N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11737261
M. Wt: 209.33 g/mol
InChI Key: DBDGOVQXXXVGEM-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-3-amine is a chemical compound with a complex structure that includes a pyrazole ring substituted with various alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring and subsequent alkylation reactions to introduce the desired substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-methyl-N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 4-methyl-N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives that have similar structures but different substituents.
  • Examples include 4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine and N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-3-amine.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

4-methyl-N-(3-methylbutyl)-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-9(2)6-7-13-12-11(5)8-15(14-12)10(3)4/h8-10H,6-7H2,1-5H3,(H,13,14)

InChI Key

DBDGOVQXXXVGEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCCC(C)C)C(C)C

Origin of Product

United States

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